molecular formula C16H14ClFO2 B13018808 2-((2-Chloro-6-fluorobenzyl)oxy)-3,4-dimethylbenzaldehyde

2-((2-Chloro-6-fluorobenzyl)oxy)-3,4-dimethylbenzaldehyde

Cat. No.: B13018808
M. Wt: 292.73 g/mol
InChI Key: RSFGYRGAEMUKOG-UHFFFAOYSA-N
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Description

2-((2-Chloro-6-fluorobenzyl)oxy)-3,4-dimethylbenzaldehyde is a chemical compound characterized by its unique structure, which includes a benzaldehyde core substituted with chloro and fluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Chloro-6-fluorobenzyl)oxy)-3,4-dimethylbenzaldehyde typically involves the reaction of 2-chloro-6-fluorobenzyl alcohol with 3,4-dimethylbenzaldehyde under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Chromatographic techniques may be employed for the purification of the final compound.

Chemical Reactions Analysis

Types of Reactions

2-((2-Chloro-6-fluorobenzyl)oxy)-3,4-dimethylbenzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-((2-Chloro-6-fluorobenzyl)oxy)-3,4-dimethylbenzoic acid.

    Reduction: 2-((2-Chloro-6-fluorobenzyl)oxy)-3,4-dimethylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((2-Chloro-6-fluorobenzyl)oxy)-3,4-dimethylbenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((2-Chloro-6-fluorobenzyl)oxy)-3,4-dimethylbenzaldehyde involves its interaction with specific molecular targets. The chloro and fluoro substituents can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((2-Chloro-6-fluorobenzyl)oxy)-3,4-dimethylbenzaldehyde is unique due to the presence of both chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the dimethylbenzaldehyde core makes it a valuable compound for various research applications.

Properties

Molecular Formula

C16H14ClFO2

Molecular Weight

292.73 g/mol

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methoxy]-3,4-dimethylbenzaldehyde

InChI

InChI=1S/C16H14ClFO2/c1-10-6-7-12(8-19)16(11(10)2)20-9-13-14(17)4-3-5-15(13)18/h3-8H,9H2,1-2H3

InChI Key

RSFGYRGAEMUKOG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C=O)OCC2=C(C=CC=C2Cl)F)C

Origin of Product

United States

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